N-(2-ethylhexyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
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Description
N-(2-ethylhexyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The research on quinazolinone derivatives, including compounds related to the specified chemical, involves novel synthetic routes and characterizations. For instance, studies have focused on the synthesis of various heterocycles by reacting anthranilamide with isocyanates, leading to the formation of dihydro-oxazolo and oxazino quinazolinones (Chern et al., 1988). Another approach involved palladium-catalyzed Buchwald–Hartwig coupling reactions to produce amino- and sulfanyl-derivatives of benzoquinazolinones, demonstrating the versatility in functionalizing the quinazolinone nucleus (Nowak et al., 2015).
Biological Activities
Several studies have synthesized and evaluated quinazolinone derivatives for their potential anticancer, antimicrobial, and other biological activities. For example, the synthesis of new 3-ethyl-2-thioxo-dihydroquinazolinone derivatives revealed compounds with high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Another study focused on the antimicrobial evaluation of novel quinazolin-4(3H)-one derivatives, identifying compounds with significant antibacterial and antifungal activity (Fawzy et al., 2012).
Properties
IUPAC Name |
N-(2-ethylhexyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-3-5-6-16(4-2)13-26-23(29)18-9-7-17(8-10-18)14-28-24(30)19-11-21-22(32-15-31-21)12-20(19)27-25(28)33/h7-12,16H,3-6,13-15H2,1-2H3,(H,26,29)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWDKHBCGFYLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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